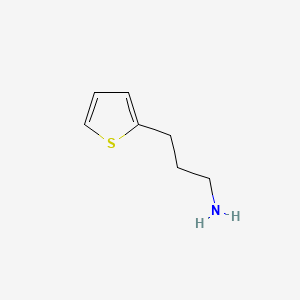

3-(Thiophen-2-yl)propan-1-amine

Description

Contextual Significance of Thiophene-Containing Amines in Contemporary Chemical Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a key structural motif in a vast array of biologically active compounds and functional organic materials. nih.govwikipedia.org When a thiophene ring is incorporated into a molecule, it can significantly influence its physical, chemical, and biological properties. nih.govacs.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and binding to biological targets. nih.gov

The inclusion of an amine group further enhances the chemical versatility of thiophene derivatives. Amines can act as bases, nucleophiles, and ligands for metal catalysts, opening up a wide range of possible chemical transformations. nih.gov This dual functionality of a thiophene ring and an amine group makes thiophene-containing amines highly sought-after building blocks in several areas of chemical research:

Medicinal Chemistry: Thiophene-containing compounds have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. rsc.orgpharmaguideline.commdpi.com The thiophene moiety is considered a "privileged scaffold" in drug discovery, meaning it is a recurring structural feature in successful drugs. In fact, it is ranked 4th in the US FDA drug approval of small drug molecules, with numerous approved drugs containing this ring system. nih.govrsc.org The amine group often plays a critical role in the drug's mechanism of action, for instance, by interacting with specific receptors or enzymes. mdpi.com

Materials Science: The unique electronic properties of the thiophene ring make it a valuable component in the design of organic electronic materials. Thiophene-based polymers and oligomers are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The presence of amine groups can be used to tune the electronic properties of these materials and to facilitate their assembly into well-ordered structures. nih.gov

Catalysis: Thiophene-containing amines can serve as ligands for transition metal catalysts. The sulfur and nitrogen atoms can coordinate to the metal center, influencing the catalyst's reactivity and selectivity. These catalysts can be employed in a variety of organic reactions, including cross-coupling reactions and hydrogenations.

Research Landscape and Unexplored Avenues for 3-(Thiophen-2-yl)propan-1-amine

The research surrounding this compound itself has primarily focused on its role as a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of certain pharmaceutical compounds. biosynth.comgoogle.com The synthesis of this compound can be achieved through various methods, one of which involves the reaction of thiophene with 3-chloropropionic acid chloride followed by a reaction with an amine. google.com

While its utility as a synthetic building block is established, there are several unexplored avenues for research concerning this compound:

Exploration of Novel Derivatives: A significant area for future research lies in the synthesis and characterization of novel derivatives of this compound. By modifying the amine group or the thiophene ring, new compounds with potentially interesting biological activities or material properties could be discovered. For example, the synthesis of amides, sulfonamides, or ureas from the primary amine could lead to new classes of compounds with diverse applications.

Investigation of Biological Activity: While the parent compound is primarily used as a synthetic intermediate, a systematic investigation of its own biological activity, as well as that of its derivatives, is warranted. Screening these compounds against a panel of biological targets could uncover previously unknown pharmacological properties.

Applications in Materials Science: The potential of this compound and its derivatives in materials science remains largely untapped. For instance, its incorporation into polymers or covalent organic frameworks (COFs) could lead to new materials with tailored electronic or optical properties. mdpi.com The primary amine provides a convenient handle for polymerization or for grafting onto surfaces.

Development of Asymmetric Syntheses: The development of efficient and stereoselective methods for the synthesis of chiral derivatives of this compound would be of great interest, particularly for applications in medicinal chemistry where stereochemistry is often crucial for biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGBKQGQESIBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344973 | |

| Record name | 2-Thiophenepropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-90-5 | |

| Record name | 2-Thiophenepropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thiophen 2 Yl Propan 1 Amine and Its Analogs

Direct Synthesis Pathways

Direct synthesis pathways to 3-(thiophen-2-yl)propan-1-amine often involve the formation of the amine functionality in the final steps of the synthesis from a corresponding aldehyde or other propane (B168953) derivatives.

Reductive Amination Strategies for this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. uni.lu This process typically involves two steps: the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comprepchem.com For the synthesis of this compound, this would involve the reductive amination of 3-(thiophen-2-yl)propanal (B15286408).

A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) is a common choice for the reduction of aldehydes and ketones, more selective reagents are often preferred for reductive amination to avoid side reactions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used as they are less reactive and selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com The general scheme for the reductive amination of 3-(thiophen-2-yl)propanal is depicted below.

| Starting Material | Reagents | Product |

| 3-(Thiophen-2-yl)propanal | 1. Ammonia (B1221849) (NH₃) 2. Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound |

The reaction can be carried out in a one-pot fashion, where the aldehyde, amine, and reducing agent are all present in the reaction mixture. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Transformation of Thiophene-Functionalized Propane Derivatives to the Amine

Another direct approach involves the conversion of other functional groups on the propane chain of a thiophene (B33073) derivative into an amine. For instance, 3-(thiophen-2-yl)propan-1-ol (B100783) can be converted to the corresponding amine. This transformation typically requires the initial conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source like ammonia or an azide (B81097) followed by reduction.

Similarly, 3-(thiophen-2-yl)propanenitrile can serve as a precursor. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method provides a direct route to the target primary amine.

Synthesis via Precursor Manipulation

This strategy focuses on the synthesis of a thiophene-containing backbone with a suitable functional group that can be subsequently converted to the desired amine.

Approaches Involving 3-Halo-1-(thien-2-yl)propan-1-ones and Derivatives

A key synthetic intermediate for this compound and its analogs is 3-halo-1-(thien-2-yl)propan-1-one. This precursor can be synthesized through the Friedel-Crafts acylation of thiophene with a β-halopropionyl halide, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst. google.com

The resulting 3-halo-1-(thien-2-yl)propan-1-one can then undergo a series of transformations. For example, the ketone can be reduced to the corresponding alcohol, 3-halo-1-(thien-2-yl)propan-1-ol. Subsequent reaction of this halo-alcohol with an amine, such as methylamine (B109427), leads to the formation of the corresponding amino alcohol. google.com This amino alcohol is a crucial intermediate in the synthesis of pharmaceuticals like duloxetine. researchgate.netgoogle.com

A patented process describes the reaction of thiophene with 3-chloropropionic acid chloride to yield 3-chloro-1-(2-thienyl)-1-propanone, which is then reacted with methylamine to produce 3-methylamino-1-(2-thienyl)-1-propanone. google.com This intermediate is then reduced to (1S)-3-methylamino-1-(2-thienyl)propan-1-ol. google.com

| Precursor | Reaction Sequence | Intermediate/Product |

| Thiophene | 1. Friedel-Crafts acylation with 3-chloropropionyl chloride 2. Reaction with methylamine | 3-Methylamino-1-(2-thienyl)-1-propanone |

| 3-Chloro-1-(thien-2-yl)propan-1-one | 1. Reduction (e.g., with a dehydrogenase) 2. Reaction with methylamine | (S)-3-Methylamino-1-(thien-2-yl)propan-1-ol google.com |

Utilization of Mannich Bases in Thiophene-Amine Synthesis

Mannich bases are β-amino ketones that serve as versatile building blocks in organic synthesis. researchgate.net For the synthesis of thiophene-containing amines, a relevant Mannich base is 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This compound is typically prepared through the Mannich reaction of 2-acetylthiophene, formaldehyde (B43269) (or its equivalent, paraformaldehyde), and dimethylamine (B145610) hydrochloride. researchgate.netprepchem.com

The synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride has been reported by refluxing a mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in ethanol (B145695) with a catalytic amount of hydrochloric acid. prepchem.com The resulting Mannich base can be isolated as a crystalline solid. prepchem.com

This Mannich base can then be used as a starting material for various transformations. For instance, the ketone functionality can be reduced. Asymmetric hydrogenation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride can yield chiral amino alcohols, which are valuable intermediates. chemicalbook.com

| Reactants | Reaction | Product |

| 2-Acetylthiophene, Dimethylamine hydrochloride, Paraformaldehyde | Mannich Reaction | 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride researchgate.netprepchem.com |

| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | Asymmetric Hydrogenation | (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol chemicalbook.com |

Conversion of Thiophene-Containing Ketones and Nitriles

The conversion of ketones and nitriles on a thiophene-propane scaffold is a fundamental strategy for introducing the amine functionality. As mentioned in previous sections, the reduction of a ketone to an alcohol followed by conversion to an amine, or the direct reductive amination of a ketone, are common methods.

Similarly, a nitrile group can be introduced and subsequently reduced. For example, the reaction of a 3-halo-1-(thiophen-2-yl)propane derivative with a cyanide salt would yield 3-(thiophen-2-yl)propanenitrile. This nitrile can then be reduced to this compound using standard reducing agents for nitriles, such as LiAlH₄ or catalytic hydrogenation.

Advanced Stereoselective Synthesis Methodologies for Related Thiophene-Amines

The quest for enantiomerically pure thiophene-amines has driven the exploration of sophisticated synthetic strategies that offer high levels of stereocontrol. These methods are essential for accessing specific stereoisomers, which can exhibit profound differences in pharmacological efficacy and safety.

Enzymatic Biocatalysis for Enantioselective Transformations

Enzymatic biocatalysis has emerged as a powerful and green tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Key enzyme classes employed in the synthesis of thiophene-amine analogs include transaminases and lipases.

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. uwindsor.ca This allows for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. For instance, ω-transaminases have been extensively studied for the synthesis of a wide array of chiral amines. The use of inexpensive amine donors like isopropylamine (B41738) is advantageous due to the volatility of the resulting acetone (B3395972) byproduct, which helps to drive the reaction equilibrium. nih.gov Research has demonstrated the successful application of ω-transaminases for the synthesis of unnatural amino acids from α-keto acids with excellent enantioselectivity. nih.govnih.gov While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the broad substrate scope of engineered transaminases suggests their potential applicability.

Lipases are another class of versatile enzymes widely used for the kinetic resolution of racemic amines and alcohols. mdpi.com This method relies on the enantioselective acylation of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, Candida antarctica lipase (B570770) B (CALB) is a commonly used lipase for the resolution of various amines. researchgate.net Lipase-catalyzed resolutions have been successfully applied to a range of substrates, including tetrahydroisoquinoline derivatives, yielding products with high enantiomeric excess. mdpi.com The efficiency of these resolutions can be influenced by the choice of solvent and acylating agent. researchgate.net Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of the starting material into a single enantiomer. This has been achieved for various amines by combining a lipase with a racemization catalyst.

| Enzyme Class | Substrate Type | Specific Example/Analog | Enzyme | Key Findings |

| Transaminase | Prochiral Ketone | 2-Oxobutyric acid | ω-Transaminase from Vibrio fluvialis JS17 | Asymmetric synthesis of L-2-aminobutyric acid with >99% ee. nih.gov |

| Transaminase | α-Keto Acids | Various α-keto acids | ω-Transaminase | Asymmetric synthesis of unnatural amino acids using isopropylamine as amine donor. nih.gov |

| Lipase | Racemic Amines | Various racemic amines | Candida antarctica Lipase B (Novozym 435) | Kinetic resolution of amines with high enantioselectivity. researchgate.net |

| Lipase | Racemic Ester | (±)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester | Candida antarctica Lipase B (CALB) | Dynamic kinetic resolution yielding (R)-acid with 96% ee and 80% yield. researchgate.net |

Asymmetric Hydrogenation of β-Amino Ketones and Enaminones

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, offering high atom economy and enantioselectivity. The development of chiral transition-metal catalysts, particularly those based on rhodium and iridium, has revolutionized this field. wiley-vch.denih.gov

The asymmetric hydrogenation of enamides, which are precursors to chiral amines, has been well-established. Rhodium complexes with chiral bisphosphine ligands, such as (R)-SDP, have been shown to hydrogenate (Z)-configured β-branched simple enamides to the corresponding β-stereogenic amines in quantitative yields and with excellent enantioselectivities (88–96% ee). rsc.org This methodology provides a direct route to chiral amines from readily available starting materials.

Furthermore, the asymmetric hydrogenation of unprotected N-H imines has been achieved using rhodium catalysts in conjunction with thiourea-containing bisphosphine ligands. This approach circumvents the need for protecting groups on the nitrogen atom, leading to a more streamlined synthetic process. High yields (up to 97%) and enantioselectivities (up to 95% ee) have been reported for the synthesis of various chiral amines using this method. nih.gov While direct applications to thiophene-containing β-amino ketones or enaminones are not extensively reported, the broad applicability of these catalytic systems suggests their potential for the synthesis of chiral thiophene-amines.

The asymmetric transfer hydrogenation of α-amido ketones using ruthenium catalysts, such as those derived from (R,R)-TsDPEN, provides access to enantiomerically enriched β-hydroxy amines, which can be further transformed into other valuable chiral building blocks. doi.org

| Substrate Type | Catalyst System | Ligand | Product Type | Key Findings |

| β-Branched Enamides | Rhodium complex | (R)-SDP | β-Stereogenic Amines | Quantitative yields, 88–96% ee. rsc.org |

| Unprotected N-H Imines | Rhodium/Bisphosphine-Thiourea | Bisphosphine-Thiourea | Chiral Amines | Up to 97% yield, up to 95% ee. nih.gov |

| α-Amido Ketones | Ruthenium complex | (R,R)-TsDPEN | β-Hydroxy Amines | High enantioselectivity. doi.org |

| β-Keto Esters | Iridium complex | Chiral Ferrocenyl P,N,N-Ligands | β-Hydroxy Esters | Up to 95% ee. rsc.org |

Chiral Auxiliary-Mediated Approaches to Thiophene-Amine Scaffolds

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a diastereoselective reaction, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org

Evans' Oxazolidinone Auxiliaries: Popularized by David A. Evans, oxazolidinones are powerful chiral auxiliaries for various asymmetric reactions, including alkylations. wikipedia.org The chiral oxazolidinone is first acylated, and the resulting imide is then deprotonated to form a chiral enolate. This enolate reacts with an electrophile in a highly diastereoselective manner, controlled by the steric hindrance of the auxiliary. Subsequent cleavage of the auxiliary, for example by hydrolysis, affords the chiral carboxylic acid derivative, which can be further converted to the desired amine. This methodology has been successfully applied in numerous complex natural product syntheses. williams.edu

Myers' Pseudoephedrine and Pseudoephenamine Auxiliaries: The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical route to enantiomerically enriched α-substituted carboxylic acids, which are precursors to chiral amines. caltech.edu The pseudoephedrine is converted to an amide, which then undergoes highly diastereoselective alkylation. harvard.edu A key advantage is that both enantiomers of pseudoephedrine are readily available. More recently, pseudoephenamine has been introduced as a superior alternative, as it is not subject to the same regulatory restrictions as pseudoephedrine and often provides higher diastereoselectivities, particularly in the formation of quaternary stereocenters. nih.govharvard.edu The resulting amides can be readily cleaved to provide the desired chiral products in high yield and enantiomeric excess. nih.govharvard.edu

While specific examples detailing the application of these auxiliaries for the direct synthesis of this compound are not prevalent in the searched literature, the well-established reliability and broad substrate scope of these methods make them highly attractive for the stereocontrolled synthesis of thiophene-containing amine scaffolds.

| Chiral Auxiliary | Key Reaction | Intermediate Formed | Final Product After Cleavage | Key Advantages |

| Evans' Oxazolidinone | Diastereoselective Alkylation | Chiral N-Acyl Imide | Chiral Carboxylic Acid Derivative | High diastereoselectivity, well-understood models. wikipedia.orgwilliams.edu |

| Myers' Pseudoephedrine | Diastereoselective Alkylation | Chiral Amide | Chiral Carboxylic Acid/Ketone/Alcohol | Both enantiomers readily available, practical. caltech.eduharvard.edu |

| Myers' Pseudoephenamine | Diastereoselective Alkylation | Chiral Amide | Chiral Carboxylic Acid/Ketone/Alcohol | No regulatory restrictions, often higher diastereoselectivity than pseudoephedrine. nih.govharvard.edu |

Chemical Reactivity and Derivatization Studies of 3 Thiophen 2 Yl Propan 1 Amine

Reactions at the Primary Amine Functionality

The primary amine group of 3-(thiophen-2-yl)propan-1-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

N-Alkylation and N-Acylation Pathways

The nucleophilic nature of the primary amine readily allows for N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides. For instance, the reaction with methyl iodide would yield the corresponding secondary amine, N-methyl-3-(thiophen-2-yl)propan-1-amine, and subsequently, the tertiary amine and quaternary ammonium (B1175870) salt upon further methylation. A common synthetic route to produce related N-methylated compounds involves the reduction of an intermediate ketone in the presence of methylamine (B109427). google.comresearchgate.net Catalytic methods, such as using ruthenium complexes, can facilitate the N-alkylation of primary amines with alcohols, providing a greener alternative to traditional methods. rsc.org

N-acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, reacting this compound with acetyl chloride would produce N-(3-(thiophen-2-yl)propyl)acetamide. These acylation reactions are fundamental in peptide synthesis and the creation of various amide-containing bioactive molecules. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Primary Amine | Alcohol, [Ru(p-cymene)Cl₂]₂ | Secondary Amine | Catalytic N-Alkylation rsc.org |

| 3-halo-1-(thien-2-yl)propan-1-one | Methylamine (after reduction) | 3-Methylamino-1-(thien-2-yl)propan-1-ol | Reductive Amination google.comresearchgate.net |

| 2-aminothiophene derivative | (Boc)₂O | N-Boc protected thiophene (B33073) | N-Acylation (Carbamate formation) nih.gov |

Condensation Reactions Leading to Imines and Schiff Bases

This compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water. masterorganicchemistry.com

For example, the reaction with benzaldehyde (B42025) would yield (E)-N-benzylidene-3-(thiophen-2-yl)propan-1-amine. The synthesis of thiophene-derived Schiff bases is a subject of interest, as these compounds and their metal complexes have been investigated for various applications. acs.orgnih.gov The general synthesis involves stirring the amine and a carbonyl compound, such as thiophene-2-carbaldehyde, in a suitable solvent at room temperature. acs.orgnih.gov

Table 2: Synthesis of Thiophene-Derived Schiff Bases

| Amine Component | Carbonyl Component | Product Class | Reference |

|---|---|---|---|

| N¹,N¹-diethylethane-1,2-diamine | 2-Thiophenecarbaldehyde | Thiophene-derived Schiff base | nih.gov |

Formation of Amide, Urea, and Carbamate (B1207046) Derivatives

Beyond simple N-acylation, the primary amine of this compound serves as a building block for a range of derivatives including amides, ureas, and carbamates.

Amide derivatives are formed as described in section 3.1.1. Thiophene-arylamide derivatives, for instance, have been synthesized via condensation reactions between a thiophene carboxylic acid and an amine, often facilitated by coupling agents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

Urea derivatives can be synthesized by reacting the amine with isocyanates. For instance, reaction with phenyl isocyanate would yield 1-phenyl-3-(3-(thiophen-2-yl)propyl)urea. Alternatively, unsymmetrical ureas can be synthesized through metal-free methods, such as the reaction of primary amines with amides in the presence of an oxidant like PhI(OAc)₂. mdpi.com The reaction of amines with CO₂ and a dehydrating agent can also produce isocyanates in situ, which are then trapped by another amine to form ureas. organic-chemistry.org

Carbamate derivatives are typically formed by reacting the amine with chloroformates (e.g., ethyl chloroformate) or with a dicarbonate (B1257347) like di-tert-butyl dicarbonate ((Boc)₂O) to give the Boc-protected amine. nih.gov These carbamate linkages are important protecting groups in organic synthesis and are present in various biologically active compounds.

Transformations Involving the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). pearson.com Substitution preferentially occurs at the C5 position (alpha to the sulfur and adjacent to the propylamino side chain) or the C3 position. However, due to the presence of the activating propylamino group at the C2 position, substitution is strongly directed to the C5 position. The sulfur atom helps to stabilize the cationic intermediate (the sigma complex) formed during the substitution at an adjacent carbon. uci.edursc.org

Common EAS reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or Br₂.

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl (R-C=O) and alkyl (R) groups, respectively. masterorganicchemistry.com For example, formylation (a type of acylation) can be achieved using reagents like phosphorus oxychloride and DMF (Vilsmeier-Haack reaction), which has been shown to occur at the 5-position of related N-substituted 2-aminothiophenes. google.com

The high reactivity of the thiophene ring means that these reactions can often proceed under milder conditions than those required for benzene. pearson.com

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Thiophenes

| Position of Attack | Stability of Intermediate | Directing Effect |

|---|---|---|

| C5 (ortho to side chain) | Highly stabilized by sulfur lone pair | Strongly preferred |

| C3 (meta to side chain) | Less stabilized | Minor product |

Functionalization and Modification of the Thiophene Moiety

Beyond EAS, the thiophene moiety can be functionalized in other ways. The versatility and stability of the thiophene ring make it a valuable building block in materials science and medicinal chemistry. researchgate.net

One approach involves the direct alkylation of the ring. For example, a 3-amidothiophene derivative can react with a ketone like methyl isobutyl ketone in the presence of an acid catalyst to introduce a secondary alkyl group at the 2-position of the ring. jst.go.jp While this example is for a 3-aminothiophene, it highlights that direct C-C bond formation on the thiophene ring is a viable synthetic strategy.

Furthermore, derivatization can begin with the functionalization of thiophene itself, followed by the elaboration of the side chain. For instance, the Friedel-Crafts acylation of thiophene with a β-halopropionyl halide is a key step in the synthesis of precursors for molecules like duloxetine, which is structurally related to this compound. google.com Such modifications underscore the importance of the thiophene ring as a foundational element that can be tailored early in a synthetic sequence.

Cyclization and Ring-Closure Reactions Incorporating this compound

The presence of both a nucleophilic amino group and an electron-rich thiophene ring in this compound provides a versatile platform for the construction of fused heterocyclic systems. These reactions are pivotal in medicinal chemistry and materials science, as the resulting thiophene-annulated heterocycles often exhibit unique biological activities and physical properties.

Construction of Novel Heterocyclic Systems

The primary amine functionality of this compound serves as a key handle for the construction of various nitrogen-containing heterocycles. Through condensation reactions with appropriate bifunctional reagents, a range of novel heterocyclic systems can be accessed. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of substituted dihydropyridines or related heterocycles.

One notable application is the synthesis of thieno[3,2-c]pyridines. These scaffolds are of interest due to their potential pharmacological activities. The synthesis can be envisioned through a multi-step sequence starting from this compound. The amine can be first acylated, and the resulting amide can then undergo a cyclization reaction, such as the Bischler-Napieralski or a related transformation, to furnish the fused pyridine (B92270) ring.

| Reagent | Product | Reaction Type | Reference |

| Diethyl ethoxymethylenemalonate | N-(3-(Thiophen-2-yl)propyl)formamide, then PPA | 4-Hydroxythieno[3,2-c]pyridine-7-carboxylic acid ethyl ester | Condensation/Cyclization |

| β-Ketoester | Substituted Dihydropyridine | Hantzsch Dihydropyridine Synthesis |

Table 1: Examples of Reagents for the Construction of Novel Heterocyclic Systems from this compound

This table presents hypothetical but chemically plausible reaction partners for this compound in the synthesis of novel heterocycles, based on established synthetic methodologies.

Synthesis of Polycyclic Structures via Intramolecular Reactions

The inherent structure of this compound is ideally suited for intramolecular cyclization reactions to form polycyclic systems, where the thiophene ring acts as the aromatic component for electrophilic substitution. Classic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions are powerful tools for this purpose.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov For this compound, this would entail reaction with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic attack on the electron-rich C3 position of the thiophene ring to yield a tetrahydrothieno[3,2-c]pyridine. nih.govgoogle.com

The Bischler-Napieralski reaction provides another route to fused isoquinoline-like structures, in this case, dihydrothieno[3,2-c]pyridines. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the intramolecular cyclization of an N-acyl derivative of a β-arylethylamine, such as the N-acetyl derivative of this compound, using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.com The resulting dihydrothienopyridine can be subsequently dehydrogenated to the corresponding aromatic thieno[3,2-c]pyridine.

Another important class of polycyclic structures that can be synthesized are thieno[c]azepines. rsc.orgacs.org These seven-membered rings can be formed through intramolecular Friedel-Crafts-type cyclizations of suitably derivatized N-(3-(thiophen-2-yl)propyl) amides or related substrates.

| Reaction Name | Substrate | Product | Catalyst/Reagent |

| Pictet-Spengler Reaction | This compound and an aldehyde | Tetrahydrothieno[3,2-c]pyridine | Acid (e.g., HCl, TFA) |

| Bischler-Napieralski Reaction | N-Acyl-3-(thiophen-2-yl)propan-1-amine | Dihydrothieno[3,2-c]pyridine | POCl₃, PPA |

| Friedel-Crafts Cyclization | N-Substituted-3-(thiophen-2-yl)propanoyl chloride | Thieno[c]azepinone | Lewis Acid (e.g., AlCl₃) |

Table 2: Intramolecular Cyclization Reactions for the Synthesis of Polycyclic Structures

This interactive table outlines key intramolecular reactions, the required starting materials derived from this compound, and the resulting polycyclic products.

These intramolecular cyclizations are highly valuable as they often proceed with good regioselectivity, dictated by the electronic properties of the thiophene ring and the nature of the linking chain. The resulting polycyclic frameworks are rigid and possess well-defined three-dimensional structures, which are desirable features in the design of new therapeutic agents and functional materials.

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Thiophen 2 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 3-(Thiophen-2-yl)propan-1-amine by providing detailed information about the hydrogen and carbon atomic environments.

Comprehensive Proton (¹H NMR) Spectral Analysis

Proton NMR spectroscopy for this compound would reveal the number of different kinds of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the propyl amine chain. The three protons on the thiophene ring (at positions 3, 4, and 5) would typically appear in the aromatic region (around 6.8-7.2 ppm) and would show characteristic coupling patterns (doublet of doublets). The three methylene (B1212753) groups of the propyl chain would present as multiplets in the aliphatic region. The protons of the -CH2- group adjacent to the thiophene ring would be expected around 2.9 ppm, the middle -CH2- group around 1.9 ppm, and the -CH2- group next to the amine function around 2.8 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-5 | ~7.1-7.2 | dd | Data not available |

| Thiophene H-3 | ~6.9 | dd | Data not available |

| Thiophene H-4 | ~6.8 | dd | Data not available |

| Th-CH ₂-CH₂-CH₂-NH₂ | ~2.9 | t | Data not available |

| Th-CH₂-CH ₂-CH₂-NH₂ | ~1.9 | m | Data not available |

| Th-CH₂-CH₂-CH ₂-NH₂ | ~2.8 | t | Data not available |

| -NH ₂ | Variable | br s | Data not available |

Carbon-13 (¹³C NMR) Chemical Shift Assignment and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, seven distinct signals are expected. The four carbon atoms of the thiophene ring would resonate in the aromatic region (typically 120-145 ppm), with the carbon atom to which the propyl chain is attached (C2) showing a distinct shift. The three aliphatic carbons of the propyl chain would appear at higher field strengths (lower ppm values), generally between 25 and 45 ppm. The carbon atom bonded to the nitrogen atom would be expected around 40-45 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C 2 | ~145 |

| Thiophene C 5 | ~127 |

| Thiophene C 3 | ~125 |

| Thiophene C 4 | ~123 |

| Th-C H₂-CH₂-CH₂-NH₂ | ~30 |

| Th-CH₂-C H₂-CH₂-NH₂ | ~34 |

| Th-CH₂-CH₂-C H₂-NH₂ | ~42 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for confirming the structural assignment. A COSY spectrum would establish the connectivity between adjacent protons, for example, by showing correlations between the protons of the thiophene ring and between the adjacent methylene groups in the propyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra. While crucial for definitive structural proof, specific 2D NMR data for this compound are not available in the public domain.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be characterized by several key absorption bands. The primary amine group (-NH₂) would exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. researchgate.net An N-H bending vibration would be expected around 1650-1580 cm⁻¹. researchgate.net The C-N stretching of the aliphatic amine would appear in the 1250-1020 cm⁻¹ range. researchgate.net The thiophene ring would be identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1650-1580 |

| Aliphatic C-N | Stretch | 1250-1020 |

| Aromatic C-H | Stretch | ~3100 |

| Aliphatic C-H | Stretch | 2960-2850 |

| Aromatic C=C | Stretch | 1600-1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₁NS, corresponding to a monoisotopic mass of approximately 141.06 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 141.

The fragmentation pattern would be key to confirming the structure. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which for this compound would involve the cleavage of the Cα-Cβ bond (the bond between the first and second carbons of the propyl chain). This would lead to the formation of a stable, resonance-stabilized ion at m/z 30 ([CH₂NH₂]⁺), which is often the base peak for primary propylamines. Another expected fragmentation would be the loss of the aminopropyl side chain, leading to the formation of a thiophene-containing fragment.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion | Adduct/Fragment Type |

|---|---|---|

| 142.06850 | [M+H]⁺ | Protonated Molecular Ion |

| 141.06122 | [M]⁺ | Molecular Ion |

| 124.05848 | [M+H-H₂O]⁺ | Adduct Fragment |

| 97 | [C₅H₅S]⁺ | Thienylmethyl Cation (putative) |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage Fragment |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the precise three-dimensional arrangement of atoms. This technique determines bond lengths, bond angles, and intermolecular interactions in the solid state.

However, this compound is reported to be a liquid with a boiling point of 60-75 °C at a reduced pressure of 0.4 mmHg, suggesting it is a liquid under standard ambient conditions. Therefore, single-crystal X-ray diffraction analysis of the free base is not feasible. It might be possible to perform such an analysis on a solid salt derivative, such as the hydrochloride or hydrobromide salt. To date, no crystal structure for this compound or its salts has been deposited in the Cambridge Structural Database (CSD) or is available in the surveyed public literature.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (V) | Data not available |

| Z | Data not available |

Note: No experimental X-ray diffraction data for this compound is available in the public domain.

Single Crystal X-ray Diffraction Data Collection and Refinement

A comprehensive single-crystal X-ray diffraction study would be essential to unambiguously determine the three-dimensional molecular structure of this compound. This process would involve growing a suitable single crystal of the compound, which is often a challenging step. Once a crystal of sufficient quality and size is obtained, it would be mounted on a diffractometer.

The crystal would then be irradiated with a monochromatic X-ray beam, and the diffraction pattern—the array of spots produced by the scattered X-rays—would be collected. The intensity and position of these reflections are recorded as the crystal is rotated. This dataset is then used to solve the crystal structure.

The process of structure solution and refinement would yield precise information about the atomic arrangement within the crystal lattice. Key parameters that would be determined and are typically reported in a crystallographic data table, such as the one hypothetically presented below, include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). Further refinement of the structural model would provide accurate coordinates for each atom, as well as their displacement parameters.

Hypothetical Data Table for Crystallographic Data and Refinement Details:

| Parameter | Value (Hypothetical) |

| Empirical formula | C₇H₁₁NS |

| Formula weight | 141.24 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | µ.µµµ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X x Y.Y x Z.Z mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = R.RRR] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | D / R / P |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2σ(I)] | R₁ = R.RRR, wR₂ = W.WWW |

| R indices (all data) | R₁ = R.RRR, wR₂ = W.WWW |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Following the successful determination of the molecular structure, a detailed analysis of the intermolecular interactions and crystal packing would be conducted. This analysis is crucial for understanding the supramolecular assembly and the forces that govern the solid-state architecture of the compound.

For this compound, the primary amine group (-NH₂) is expected to be a key player in forming hydrogen bonds. These N-H···N or N-H···S hydrogen bonds would likely be the dominant intermolecular interactions, connecting neighboring molecules into specific patterns or motifs. The thiophene ring, with its sulfur atom and π-system, could also participate in weaker interactions such as C-H···π and π-π stacking.

The arrangement of molecules in the crystal, known as the crystal packing, would be described in detail. This would involve identifying any characteristic packing motifs, such as chains, layers, or three-dimensional networks, formed through the interplay of the various intermolecular forces. The analysis would reveal how the individual molecules organize themselves to achieve a thermodynamically stable crystal lattice. Research on similar structures, such as 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, has shown the presence of N—H⋯O hydrogen bonds that define ribbon-like structures. researchgate.netnih.gov While a different compound, it highlights the importance of hydrogen bonding in directing the crystal packing of related molecules.

Theoretical and Computational Studies of 3 Thiophen 2 Yl Propan 1 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to study thiophene-containing compounds due to the biological and material significance of this heterocyclic moiety. However, specific DFT studies on 3-(Thiophen-2-yl)propan-1-amine are not found in the reviewed literature.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like this compound, with its rotatable propan-1-amine side chain, a thorough exploration of the conformational landscape would be necessary. This would involve rotating the dihedral angles of the side chain to identify all possible low-energy conformers.

While general principles of conformational analysis using DFT are well-established, no specific studies detailing the optimized geometry or the conformational landscape of this compound have been published. Such a study would provide valuable insights into the molecule's preferred shape and how it might interact with its environment.

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity. The energy gap between the HOMO and LUMO, for instance, is an indicator of a molecule's kinetic stability and chemical reactivity.

For thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO's location can vary depending on the substituents. An analysis of the FMOs of this compound would be expected to show the influence of the propan-1-amine group on the electronic structure of the thiophene ring. However, no specific data on the HOMO-LUMO gap or the electronic structure of this compound is available in the literature.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can provide a theoretical spectrum that can be compared with experimental results.

While DFT has been successfully used to predict the spectroscopic parameters of various thiophene derivatives, no such predictions have been published for this compound. A study of this nature would involve calculating the magnetic shielding tensors for NMR predictions and the harmonic frequencies for the infrared and Raman spectra.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. For this compound, MD simulations could be used to explore its conformational flexibility in different solvents, its interaction with biological macromolecules, or its aggregation behavior.

While there are studies on the molecular dynamics of thiophene itself, which have investigated phenomena like photoexcited relaxation pathways, there are no published MD simulation studies specifically focusing on this compound.

In Silico Modeling for Material Science Applications

The thiophene ring is a common building block in organic electronics, and in silico modeling is often used to predict the material properties of thiophene-based polymers and small molecules. These studies can help in the design of new materials with desired electronic and optical properties for applications in areas like organic solar cells and field-effect transistors.

Despite the potential for this compound to be used as a monomer or a functionalizing agent in material science, no in silico modeling studies for its application in this field have been reported in the scientific literature.

Non Medical Research Applications and Industrial Utility of 3 Thiophen 2 Yl Propan 1 Amine

Role in Polymer and Advanced Materials Science

The presence of a primary amine group allows 3-(thiophen-2-yl)propan-1-amine to be incorporated into various polymer structures, imparting the unique electronic and physical properties of the thiophene (B33073) moiety to the resulting material.

As a primary amine, this compound can serve as a monomer in polymerization reactions, particularly in the synthesis of polyamides and polyimines. For instance, it can undergo polycondensation reactions with dicarboxylic acids or diacyl chlorides to form polyamides containing thiophene in the polymer backbone. This introduces the potential for creating polymers with enhanced thermal stability and specific electronic properties characteristic of thiophene-based materials.

The general reaction for the formation of a polyamide from a diamine and a diacyl chloride can be conceptually applied to this compound, where it could be used to create novel co-polymers.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide | High thermal stability, semi-conductivity |

| Polyimine (Schiff Base Polymer) | Dialdehyde (e.g., Terephthalaldehyde) | Imine | Chelation properties, catalytic activity |

While specific research on the homopolymerization of this compound is not extensively documented in publicly available literature, its structure lends itself to the functionalization of existing polymers. For example, it can be grafted onto polymers with reactive side groups to modify their surface properties or bulk characteristics.

The amine group of this compound provides a reactive handle for grafting the molecule onto the surfaces of various materials, thereby altering their surface chemistry. This is particularly relevant in the development of materials with tailored wettability, adhesion, and electronic properties. For instance, it can be used to modify the surface of silicon wafers or silica (B1680970) nanoparticles.

The process of surface functionalization with aminopropyl groups is well-established, and similar principles apply to this compound. The modification of a surface with this compound would be expected to alter its surface energy and, consequently, its contact angle with various liquids.

Table 2: Predicted Surface Properties of Materials Modified with this compound

| Substrate | Modification Method | Expected Change in Surface Property | Potential Application |

| Silicon Wafer | Silanization (after conversion to a silane) | Increased hydrophobicity, introduction of thiophene functionality | Organic electronics, sensors |

| Silica Nanoparticles | Covalent attachment to surface silanol (B1196071) groups | Altered dispersibility, platform for further functionalization | Composites, catalysis |

| Gold Surface | Self-Assembled Monolayer (SAM) formation | Ordered molecular layer with specific electronic characteristics | Molecular electronics, biosensors |

X-ray Photoelectron Spectroscopy (XPS) would be a key technique to confirm the successful modification of a surface with this compound, with expected signals for Carbon (C 1s), Nitrogen (N 1s), and Sulfur (S 2p).

Chemical Reagent and Catalyst Development

The reactivity of the amine group and the electronic nature of the thiophene ring make this compound a useful reagent in industrial synthesis and a precursor for the development of novel catalysts.

This compound is utilized as a reactant in the production of polyphosphoric acid (PPA). rx-sol.com PPA is a versatile reagent in organic synthesis, acting as a catalyst and a dehydrating agent. The production of PPA involves the reaction of phosphorus pentoxide (P₂O₅) with phosphoric acid (H₃PO₄). mit.edu While the precise mechanism of how organic amines like this compound participate in commercial PPA production is often proprietary, it is known that amines can react with phosphorus precursors. For example, the synthesis of this compound can be achieved through the reaction of phosphoryl chloride with propylamine, which also yields phosphorus pentoxide. rx-sol.com This suggests a potential role for the amine in modulating the polymerization of phosphoric acid.

The amine group in this compound can be readily reacted with aldehydes or ketones to form Schiff bases. These Schiff bases, containing both nitrogen and sulfur donor atoms from the thiophene ring, are excellent ligands for coordinating with metal ions to form stable metal complexes. These complexes often exhibit significant catalytic activity in various organic transformations.

The synthesis of a Schiff base from this compound and an aldehyde can be represented by the following general reaction:

R-CHO + H₂N-(CH₂)₃-C₄H₃S → R-CH=N-(CH₂)₃-C₄H₃S + H₂O

Table 3: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound

| Metal Ion | Ligand Type | Potential Catalytic Reaction | Reference Catalyst System |

| Copper(II) | Schiff Base | Oxidation reactions, Polymerization | Salen-type Cu(II) complexes |

| Palladium(II) | Schiff Base | Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium-Schiff base complexes |

| Zinc(II) | Schiff Base | Ring-opening polymerization of lactones | Zinc complexes with N,S-ligands |

The resulting metal complexes can be characterized by various spectroscopic techniques, and their catalytic performance can be evaluated in terms of conversion, selectivity, and turnover number.

Precursor in Agrochemical and Specialty Chemical Synthesis

Thiophene derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting potent fungicidal, herbicidal, or insecticidal properties. The structural motif of this compound makes it a potential precursor for the synthesis of such bioactive molecules.

For instance, the fungicide Isofetamid contains a thiophene-2-carbonyl chloride moiety, which is coupled with a substituted amine. chemicalbook.com While not a direct precursor, this compound could potentially be chemically modified to produce similar key intermediates. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown excellent fungicidal activity, involves the acylation of a substituted thiophen-2-amine. mit.edu

The conversion of this compound to other valuable thiophene-based building blocks is a plausible synthetic strategy. For example, oxidation of the propyl chain followed by other functional group manipulations could lead to a variety of specialty chemicals.

Table 4: Potential Agrochemical and Specialty Chemical Precursor Applications

| Target Compound Class | Potential Synthetic Transformation | Example of Final Product |

| Thiophene-2-carboxylic acid derivatives | Oxidation of the propyl side chain | Intermediates for fungicides like Isofetamid |

| Substituted Thiophen-2-amines | Functional group interconversion | Precursors for N-(thiophen-2-yl) nicotinamide fungicides |

| Thiophene-containing heterocycles | Cyclization reactions involving the amine and thiophene ring | Novel bioactive compounds |

The versatility of thiophene chemistry allows for the modification of the thiophene ring and the propyl-amine side chain, opening up a wide range of possibilities for the synthesis of novel and valuable specialty chemicals.

Derivatization for Agricultural and Industrial Additives

The primary amine group of this compound serves as a key functional handle for derivatization, enabling the creation of molecules with tailored properties for agricultural and industrial applications. These derivatives often exhibit enhanced efficacy as corrosion inhibitors and potential as active ingredients in agrochemical formulations.

Research has demonstrated that organic compounds containing heteroatoms like sulfur and nitrogen, characteristic of this compound, are effective corrosion inhibitors for metals and alloys. The synthesis of tertiary amines and Mannich bases derived from heterocyclic amines has been a focal point in the development of advanced corrosion inhibitors. These compounds function by adsorbing onto the metal surface, forming a protective layer that retards the anodic dissolution of the metal. For instance, the synthesis of bimannich bases containing a thiazole (B1198619) ring has yielded effective corrosion inhibitors for carbon steel in harsh environments containing H₂S and CO₂ at high temperatures. nih.gov The mechanism of inhibition involves the interaction of the amine groups with the metal surface, a principle that is directly applicable to derivatives of this compound.

In the agricultural sector, the thiophene moiety is a known pharmacophore in various pesticides. The derivatization of thiophene-containing amines can lead to new fungicidal agents. While direct studies on this compound in this context are not extensively published, related research on N-(thiophen-2-yl) nicotinamide derivatives has shown promising fungicidal activity against cucumber downy mildew. This highlights the potential of using this compound as a scaffold to develop novel agrochemicals.

Table 1: Examples of Derivatization of Thiophene Amines for Industrial and Agricultural Applications

| Derivative Class | Application | Relevant Findings |

| Tertiary Amines | Corrosion Inhibition | Adsorb on metal surfaces to form a protective layer, retarding corrosion. researchgate.net |

| Mannich Bases | Corrosion Inhibition | Effective in protecting carbon steel in corrosive, high-temperature environments. nih.gov |

| N-acyl Derivatives | Agrochemicals | N-(thiophen-2-yl) nicotinamides have demonstrated fungicidal properties. |

Synthesis of Dyes and Pigments

The synthesis of azo dyes, which account for a significant portion of commercial organic colorants, traditionally involves the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic compound. researchgate.net The presence of the primary amine group on this compound makes it a candidate for the synthesis of novel thiophene-based azo dyes. sapub.org

Thiophene-based azo dyes are of considerable interest due to the ability of the thiophene ring to act as an effective auxochrome, often resulting in dyes with high tinctorial strength and good fastness properties. The general synthetic route involves the conversion of the aminothiophene to a diazonium salt, which is then reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo linkage (-N=N-). nih.gov

While a specific, commercially produced dye derived directly from this compound is not prominently documented in publicly available literature, the established principles of azo dye chemistry provide a clear pathway for its use in this field. By reacting the diazotized form of this compound with various naphthol or aniline (B41778) derivatives, a range of colors could be achieved. The propyl chain attached to the thiophene ring could also influence the solubility and application properties of the resulting dyes.

Table 2: Plausible Synthesis of an Azo Dye from this compound

| Step | Reaction | Reagents | Product |

| 1 | Diazotization | This compound, NaNO₂, HCl | 3-(Thiophen-2-yl)propane-1-diazonium chloride |

| 2 | Azo Coupling | 3-(Thiophen-2-yl)propane-1-diazonium chloride, N,N-dimethylaniline | Azo dye |

Analytical Standards and Chromatographic Reference Materials

In the field of analytical chemistry, particularly in chromatography, the availability of high-purity reference standards is crucial for the accurate identification and quantification of chemical substances. uni-giessen.de this compound is available for purchase as a high-quality reference standard, indicating its use in pharmaceutical and other analytical testing. biosynth.com

The use of a certified reference material (CRM) ensures the traceability and reliability of analytical measurements. For instance, in the quality control of pharmaceuticals, impurity reference standards are essential for validating analytical methods and ensuring that the levels of impurities in a drug product are within acceptable limits. The synthesis of compounds like 1-(2-thienyl)-2-(methylamino)propane (methiopropamine) for use as a reference standard in forensic analysis further underscores the importance of thiophene-containing amines in this application. researchgate.net

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often require derivatization of amines to improve their detection and separation. Reagents are used to convert the polar amine group into a less polar, more easily detectable derivative. nih.gov As a primary amine, this compound can be derivatized and used to develop and validate such chromatographic methods for the analysis of related compounds.

Comparative Investigations with Isomers and Structural Analogues of 3 Thiophen 2 Yl Propan 1 Amine

Positional Isomers (e.g., 1-(Thiophen-2-yl)propan-2-amine, 1-(Thiophen-3-yl)propan-2-amine)

Positional isomers, where the amine group and the thiophene (B33073) ring are attached at different points on the propane (B168953) chain, or where the propyl-amine chain is connected to a different position on the thiophene ring, exhibit distinct properties. Key examples for comparison include 1-(Thiophen-2-yl)propan-2-amine and 1-(Thiophen-3-yl)propan-2-amine.

The synthesis of these positional isomers often starts from corresponding ketones or aldehydes via reductive amination. This common synthetic strategy allows for a direct comparison of reaction efficiencies.

3-(Thiophen-2-yl)propan-1-amine is typically synthesized from 3-(thiophen-2-yl)propanenitrile by reduction, for example, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

1-(Thiophen-2-yl)propan-2-amine can be prepared from 1-(thiophen-2-yl)propan-2-one. A prominent method is the Leuckart reaction , which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgntnu.no This one-pot reaction is known for its simplicity, though it often requires high temperatures (120-165 °C). wikipedia.org Alternatively, classical reductive amination can be employed by first forming an imine with ammonia (B1221849), followed by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.org

1-(Thiophen-3-yl)propan-2-amine is synthesized from 1-(thiophen-3-yl)propan-2-one, following similar reductive amination pathways as its 2-yl isomer.

The efficiency of these reactions is influenced by the stability of the intermediates and the steric hindrance around the carbonyl group. The Leuckart reaction, while operationally simple, can sometimes result in lower yields compared to modern reductive amination protocols that use milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which often lead to higher yields and fewer byproducts. mdpi.comnih.gov

Table 1: Comparison of Synthetic Pathways for Positional Isomers

| Compound | Precursor | Common Synthetic Method | Key Features |

|---|---|---|---|

| This compound | 3-(Thiophen-2-yl)propanenitrile | Nitrile Reduction (e.g., LiAlH₄) | Powerful reducing agent required. |

| 1-(Thiophen-2-yl)propan-2-amine | 1-(Thiophen-2-yl)propan-2-one | Reductive Amination | Two-step (imine formation, then reduction) or one-pot procedures available. masterorganicchemistry.comlibretexts.org |

| 1-(Thiophen-2-yl)propan-2-amine | 1-(Thiophen-2-yl)propan-2-one | Leuckart Reaction | One-pot synthesis using ammonium formate; high temperatures needed. wikipedia.org |

| 1-(Thiophen-3-yl)propan-2-amine | 1-(Thiophen-3-yl)propan-2-one | Reductive Amination / Leuckart | Similar pathways to the 2-yl isomer; reactivity may differ slightly due to electronic effects of the sulfur position. |

Spectroscopic methods, particularly NMR and IR, are essential for distinguishing between these positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectra show clear differences. For This compound , the protons on the propane chain appear as three distinct multiplets. In contrast, for 1-(thiophen-2-yl)propan-2-amine , the methyl group (CH₃) appears as a doublet, coupled to the single proton at the C2 position (CH), which itself appears as a multiplet. The position of the thiophene ring also significantly affects the chemical shifts and coupling constants of the aromatic protons. The protons on a 2-substituted thiophene ring typically appear as a characteristic set of three signals (an AX system), while a 3-substituted thiophene gives a different pattern. nih.gov

¹³C NMR: The number of unique carbon signals and their chemical shifts differ for each isomer. For 1-(thiophen-2-yl)propan-2-amine , the carbon attached to the nitrogen (C2) and the methyl carbon (C1) will have distinct chemical shifts compared to the methylene (B1212753) carbons in This compound . The attachment point on the thiophene ring (C2 vs. C3) also leads to different chemical shifts for the thiophene carbons due to the varying electronic environment relative to the sulfur atom.

Infrared (IR) Spectroscopy: The primary amine group in all isomers will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The key differences in the IR spectra would be found in the fingerprint region (below 1500 cm⁻¹), where the C-S and C-H bending vibrations of the thiophene ring are sensitive to the substitution pattern (2-substituted vs. 3-substituted).

N-Substituted and N,N-Disubstituted Analogues

Introducing alkyl groups to the nitrogen atom of this compound creates secondary and tertiary amines, which have different reactivity profiles and stereochemical properties.

N-substituted analogues are commonly synthesized via reductive amination or direct N-alkylation.

Synthesis: A direct and controlled method for synthesizing N-methyl or N,N-dimethyl analogues is the reductive amination of a suitable carbonyl precursor. masterorganicchemistry.com For instance, reacting 3-(thiophen-2-yl)propanal (B15286408) with methylamine (B109427), followed by reduction, yields N-methyl-3-(thiophen-2-yl)propan-1-amine . Using formaldehyde (B43269) in the reductive amination of the primary amine is another common route for methylation. mdpi.com A specific route to 3-methylamino-1-(2-thienyl)-1-propanone involves reacting thiophene with 3-chloropropionic acid chloride and subsequently with methylamine. google.com This ketone can then be reduced to the corresponding alcohol, a key intermediate for certain pharmaceuticals. researchgate.netresearchgate.net

Reactivity: The nucleophilicity of the amine is altered by N-substitution. Primary amines can participate in reactions like imine formation. N-alkylation increases the steric hindrance around the nitrogen atom, which can decrease its reactivity in some contexts. However, the electron-donating nature of alkyl groups can also increase the basicity of the amine.

Many analogues of this compound, particularly those with substitution on the propane chain, are chiral and exist as enantiomers. The separation of these enantiomers is critical, especially in pharmaceutical applications.

Chiral Resolution: The resolution of racemic mixtures is a key challenge. Common strategies include:

Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid, such as (S)-mandelic acid or tartaric acid, forms diastereomeric salts. researchgate.netlibretexts.org These salts have different solubilities, allowing for their separation by fractional crystallization. libretexts.org The pure enantiomer of the amine can then be liberated by treatment with a base. libretexts.org

Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic amine or alcohol precursor, allowing the unreacted enantiomer and the acylated product to be separated. mdpi.comgoogle.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers directly. mdpi.commdpi.com Cellulose-based CSPs are commonly employed for this purpose. mdpi.comresearchgate.net

Chiral Derivatizing Agents (CDAs): The racemic amine can be reacted with a CDA (e.g., Mosher's acid) to form a mixture of diastereomers. wikipedia.org These diastereomers can be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy, as the diastereomers will have distinct spectral signals. wikipedia.orgresearchgate.net

Table 2: Methods for Enantiomeric Separation

| Method | Principle | Example Application | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Resolution of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid. | researchgate.net |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase). | Lipase-catalyzed acylation of chiral amines. | mdpi.comgoogle.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of atropisomeric thiophene-based monomers on a Chiralpak column. | mdpi.comresearchgate.net |

| Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers for analysis by achiral methods (NMR, HPLC). | Use of OPA/chiral thiols to form diastereomeric isoindoles from primary amines. | researchgate.net |

Thiophene Ring Substituted Analogues

Introducing substituents onto the thiophene ring modifies the electronic properties and reactivity of the molecule.

The thiophene ring is aromatic and undergoes electrophilic substitution reactions more readily than benzene (B151609). youtube.com The sulfur atom directs incoming electrophiles primarily to the C2 and C5 positions. In a 2-substituted thiophene like this compound, further electrophilic substitution is expected to occur predominantly at the C5 position.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine.

Nitration: Introduction of a nitro group (NO₂).

Sulfonation: Introduction of a sulfonic acid group (SO₃H).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

The synthesis of these analogues typically involves either the direct substitution on the pre-formed this compound (with the amine group often protected) or by using a substituted thiophene as the starting material for building the propanamine side chain. For example, the synthesis of various N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved, where the thiophene ring is further substituted with groups like cyano and methyl. mdpi.com The reactivity of the thiophene ring towards nucleophilic aromatic substitution (SNAr) is also possible, particularly if strong electron-withdrawing groups are present on the ring. nih.gov

The nature of the substituent (electron-donating or electron-withdrawing) significantly impacts the reactivity of the thiophene ring in subsequent reactions and can influence the biological activity of the resulting molecule. nih.govacs.org

Comparative Analysis with Other Heterocyclic Amine Systems (e.g., Benzothiophene (B83047) Analogs)

Comparing this compound with amines derived from other heterocyclic systems, particularly fused-ring systems like benzothiophene, highlights the unique characteristics of the simple thiophene core. Benzothiophene consists of a thiophene ring fused to a benzene ring.

Reactivity: The fusion of a benzene ring to the thiophene core in benzothiophene generally leads to a decrease in the reactivity of the thiophene portion toward electrophilic substitution. libretexts.org The benzene ring acts as an electron-withdrawing group, reducing the electron density of the heterocyclic ring. Therefore, the thiophene ring in benzothiophene is less nucleophilic than an isolated thiophene ring.

Electronic Properties: In studies comparing benzothiophene derivatives, the presence of substituents on the benzo portion of the molecule can significantly influence the electronic environment. For instance, in a series of benzothiophene propanone derivatives designed for 5-HT1A receptor affinity, the absence of bulky methoxy (B1213986) groups on the benzothiophene ring led to improved binding compared to their substituted counterparts. nih.gov This suggests that in larger, fused systems, steric hindrance can become a more dominant factor in molecular interactions than the electronic effects of substituents. nih.gov

Basicity: The amine group in this compound is attached via a flexible alkyl chain, separating it from the aromatic ring. Its basicity (pKa) is therefore expected to be similar to that of other primary alkylamines. This contrasts sharply with heterocyclic amines where the nitrogen is part of the aromatic ring itself (e.g., pyridine (B92270), pyrrole) or fused systems where the nitrogen is in a pyridine-like environment (e.g., quinoline). For example, the nitrogen in quinoline (B57606) is significantly less basic (pKa of quinolinium ion = 4.9) than a typical aliphatic amine (pKa ~10-11) because the lone pair is in an sp2-hybridized orbital and electron withdrawal by the aromatic system reduces its availability. libretexts.org While benzothiophene itself does not have a ring nitrogen, this principle illustrates how fused ring systems can dramatically alter the properties of heteroatoms compared to their non-fused counterparts.

| Property | Thiophene System (e.g., this compound) | Benzothiophene System (e.g., 3-(Benzothiophen-2-yl)propan-1-amine) |

|---|---|---|

| Reactivity of Heterocyclic Ring | More reactive towards electrophilic substitution. | Less reactive due to electron-withdrawing effect of the fused benzene ring. libretexts.org |

| Influence of Substituents | Electronic effects (EDG/EWG) are primary modulators of reactivity. mdpi.com | Steric effects from substituents can be as significant as electronic effects, especially in interactions with other molecules. nih.gov |